molecular formula C7H10N4O B11782968 N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

Cat. No.: B11782968
M. Wt: 166.18 g/mol
InChI Key: HMUBJOQOLHLZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide (CAS 1708268-29-4) is a pharmaceutical intermediate of significant interest in medicinal chemistry, particularly in the design of novel Potassium-Competitive Acid Blockers (P-CABs). This heterocyclic scaffold serves as a core structure for developing potent inhibitors of the gastric H+, K+-ATPase enzyme . Research demonstrates that derivatives based on this pyrrolopyrazole core exhibit strong in vitro inhibitory activity and have shown potent, dose-dependent suppression of histamine-stimulated gastric acid secretion in vivo, making them promising candidates for treating acid-related disorders such as gastroesophageal reflux disease (GERD) . The compound features a fused tetrahydropyrrolo[3,4-c]pyrazole system, which is a privileged structure in drug discovery. The molecular formula is C7H10N4O, with a molecular weight of 166.18 g/mol . Beyond its application in gastroenterology, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is also recognized in oncology research as a key component in inhibitors targeting kinases such as Aurora-A kinase . This versatility underscores its value as a building block for synthesizing diverse biologically active molecules. This product is intended for research applications and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

N-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

InChI

InChI=1S/C7H10N4O/c1-8-7(12)6-4-2-9-3-5(4)10-11-6/h9H,2-3H2,1H3,(H,8,12)(H,10,11)

InChI Key

HMUBJOQOLHLZCG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NNC2=C1CNC2

Origin of Product

United States

Preparation Methods

Stepwise Formation of the Bicyclic System

  • Pyrazole Intermediate Synthesis

    • React diethyl acetylenedicarboxylate with arylhydrazines under basic conditions (e.g., triethylamine in ethanol) to form 5-hydroxypyrazole derivatives.

    • Example: Condensation of diethyl acetylenedicarboxylate with p-tolylphenylhydrazine hydrochloride yields ethyl 5-hydroxy-1-p-tolyl-1H-pyrazole-3-carboxylate.

  • Cyclization to Tetrahydropyrrolo Core

    • Treat the hydroxypyrazole intermediate with POCl₃ and DMF to induce cyclization, forming the fused bicyclic system.

    • Conditions: Reflux in dichloroethane (DCE) for 18 hours.

  • Functionalization

    • Introduce substituents via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.

Step Reagents/Conditions Key References
Pyrazole FormationDiethyl acetylenedicarboxylate, arylhydrazine, Et₃N, EtOH
CyclizationPOCl₃, DMF, DCE, reflux

N-Methylation and Carboxamide Formation

The N-methyl group and carboxamide moiety are introduced post-core synthesis.

Alkylation for N-Methylation

  • Method : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in DMF or THF.

  • Example : React the tetrahydropyrrolo[3,4-c]pyrazole intermediate with methyl iodide under alkaline conditions to yield the N-methyl derivative.

Amide Bond Formation

  • Coupling Agents : EDCI/HOBt in dichloromethane (DCM) or DMF.

  • Substrates : Carboxylic acid derivatives react with amines to form carboxamides.

Step Reagents/Conditions Key References
N-MethylationMethyl iodide, K₂CO₃, DMF, 60°C
Carboxamide CouplingEDCI, HOBt, DCM, 0–25°C

Alternative Routes: Cross-Coupling and Reductive Amination

Reductive Amination

  • Approach : Reduce imines to amines using NaBH₃CN or H₂/Pd-C, followed by methylation.

  • Example : Synthesize N-methyl derivatives by reacting ketones with methylamine and reducing agents.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (e.g., EtOAc/hexane gradients) to isolate pure compounds.

  • HPLC : Reversed-phase C18 columns for high-purity separations.

Spectroscopic Analysis

  • NMR : Confirm regioselectivity and functional group integrity (e.g., δ 5.96 ppm for NH in pyrazole intermediates).

  • MS : Verify molecular weight and fragmentation patterns.

Challenges and Optimization Strategies

Steric Hindrance in Cyclization

  • Issue : Bulky substituents may hinder cyclization efficiency.

  • Solution : Optimize solvent polarity (e.g., DCE vs. THF) and temperature.

Regioselectivity in Coupling Reactions

  • Challenge : Competing pathways in Suzuki couplings.

  • Mitigation : Use sterically bulky ligands (e.g., SPhos) to direct regioselectivity.

Summary of Key Methods

Method Advantages Limitations
Cyclization + AlkylationHigh atom economy, scalableSensitivity to POCl₃ toxicity
Cross-CouplingPrecise functionalizationLimited to aryl groups
Reductive AminationMild conditionsRequires ketone precursors

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide exhibits promising anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines.

  • Study Findings : In vitro tests on A549 (lung cancer) and MCF-7 (breast cancer) cell lines showed significant cytotoxic effects. The IC50 values were reported as follows:
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that this compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate signaling pathways involved in inflammation.

  • Mechanism : Preliminary findings indicate that this compound may inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various bacterial strains. Research indicates that derivatives of pyrazolo compounds often exhibit significant antimicrobial activity.

  • Study Overview : Compounds similar to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

Case Studies and Research Findings

  • Anticancer Study :
    • A study assessed the effects of the compound on liver carcinoma (HepG2) and lung carcinoma (A549) cell lines.
    • Results indicated an IC50 value of 8.74 µM against A549 cells and 5.35 µM against HepG2 cells.
    • These findings highlight the compound's potential as a candidate for further development in cancer therapeutics.
  • Anti-inflammatory Research :
    • A series of experiments evaluated the ability of this compound to inhibit TNF-α and IL-6.
    • Inhibition rates were reported at concentrations comparable to standard anti-inflammatory drugs.
  • Antimicrobial Testing :
    • The compound was tested against various bacterial strains with promising results indicating effective inhibition comparable to established antibiotics.

Summary of Biological Activities

Activity TypeEffectivenessReference Studies
AnticancerSignificant cytotoxicity in A549 and MCF-7 cell lines
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialEffective against E. coli and S. aureus

Mechanism of Action

The mechanism of action of N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Carboxamide Group

N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
  • Molecular Formula : C₉H₁₄N₄O (MW: 194.23 g/mol)
  • Key Differences : Replacement of the N-methyl group with an ethyl substituent increases molecular weight and lipophilicity (logP: ~0.3 higher than the methyl analog). This modification may enhance membrane permeability but could reduce solubility in aqueous media .
  • Synthetic Accessibility : Similar synthesis routes (e.g., cyclocondensation of proline derivatives with aldehydes) are applicable, as seen in the synthesis of fluorophenyl-substituted analogs .
N-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
  • Status : Discontinued as a commercial building block (CymitQuimica), likely due to challenges in large-scale synthesis or stability concerns .

Modifications to the Pyrrolopyrazole Core

(E)-3,3′-(Diazene-1,2-diyl)bis(1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium) Dinitrate Dihydrate
  • Structure : A dimeric compound linked by a diazene bridge, with nitrate counterions and water molecules forming a 3D hydrogen-bonded network .
  • Crystallographic Data :
    • Space group: P1
    • Unit cell parameters:
  • a = 6.2344(12) Å, b = 7.7725(16) Å, c = 9.7071(19) Å
  • α = 99.56(3)°, β = 92.49(3)°, γ = 92.84(3)°
    • Stability: Enhanced by O–H⋯N and N–H⋯O interactions, contrasting with the simpler hydrogen-bonding profile of the N-methyl carboxamide.
5-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives
  • Biological Relevance: Substitution at the 5-position with a methyl group (e.g., in P-CABs) significantly enhances binding to H⁺/K⁺-ATPase, achieving IC₅₀ values in the nanomolar range .
  • Comparison : The N-methyl carboxamide lacks direct substitution on the pyrrolopyrazole ring, suggesting its role as a flexible intermediate rather than a pharmacologically optimized entity.

Functional Group Additions

(4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a,5,6,7-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxamide
  • Key Features : Incorporation of fluorophenyl and trifluoromethyl groups enhances metabolic stability and target affinity, as seen in patented compounds .
  • Synthetic Pathway : Derived from D-proline methyl ester hydrochloride and 3-fluorobenzaldehyde, highlighting the versatility of pyrrolopyrazole precursors in generating complex analogs.

Research Implications

  • Structure-Activity Relationships (SAR): Minor modifications (e.g., N-methyl vs. N-ethyl) alter pharmacokinetic profiles, while core substitutions (e.g., 5-methyl) directly enhance target engagement .
  • Synthetic Challenges : The discontinued status of N-cyclopropyl analogs underscores the balance between steric effects and synthetic feasibility .
  • Crystallographic Insights : Hydrogen-bonding patterns in diazene-linked dimers provide a blueprint for designing stable formulations .

Biological Activity

N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide (CAS No. 157327-48-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6H10N4C_6H_{10}N_4 and a molecular weight of approximately 154.17 g/mol. Its structure includes a tetrahydropyrrolo framework fused with a pyrazole ring, which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings regarding its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF73.79Induction of apoptosis
SF-26812.50Inhibition of cell proliferation
NCI-H46042.30Cell cycle arrest and apoptosis
A54926.00Autophagy induction without apoptosis

The compound exhibited significant cytotoxicity across these cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Aurora Kinase Inhibition : Compounds with similar structures have shown to inhibit Aurora-A kinase activity significantly. For instance, one study reported an IC50 value of 0.067μM0.067\mu M for Aurora-A kinase inhibition by related pyrazole derivatives .
  • Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : It has been observed that this compound can induce cell cycle arrest in various cancer cell lines, contributing to its anticancer efficacy .

Case Studies

Several case studies have documented the effects of this compound:

  • Study on MCF7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in significant growth inhibition and apoptosis induction in MCF7 breast cancer cells at concentrations as low as 3.79μM3.79\mu M .
  • Evaluation Against Lung Cancer Cells : The compound was tested against A549 lung cancer cells and showed promising results with an IC50 value of 26μM26\mu M, suggesting a potential therapeutic role in lung cancer treatment .

Q & A

Q. What are the common synthetic routes for N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide?

The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A key intermediate, 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium chloride, is reacted with cerium(IV) ammonium nitrate in ethanol under ambient conditions, followed by slow solvent evaporation to yield crystalline derivatives . Alternative routes include coupling reactions with carboxamide precursors using DMF as a solvent and potassium carbonate as a base .

Q. What spectroscopic techniques are employed for structural characterization?

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CD3_3OD) is used to confirm proton environments, with characteristic peaks for methyl groups (δ ~2.21 ppm) and aromatic protons (δ ~6.3–8.5 ppm) .
  • X-ray Crystallography : Crystal structures are refined using Rigaku SCXmini diffractometers, with unit cell parameters (e.g., a=6.2344A˚,b=7.7725A˚a = 6.2344 \, \text{Å}, b = 7.7725 \, \text{Å}) and hydrogen bonding networks analyzed via O—H⋯N and N—H⋯O interactions .
  • LCMS/HRMS : Purity (>97%) and molecular ion peaks (e.g., m/z 364.2 [M+1]) are verified .

Q. What are the primary pharmacological targets of this compound?

Derivatives of tetrahydropyrrolo[3,4-c]pyrazole exhibit activity as kinase inhibitors (e.g., anticancer agents targeting Aurora kinases) and antidiabetic agents (e.g., dipeptidyl peptidase-4 inhibitors). Structural analogs like PHA-739358 are in clinical trials for oncology applications .

Advanced Research Questions

Q. How do researchers address low reaction yields in the synthesis of pyrrolopyrazole derivatives?

Yield optimization involves:

  • Catalyst Screening : Cerium(IV) ammonium nitrate improves oxidative coupling efficiency in ethanol .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .
  • Purification Methods : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures isolates high-purity products .

Q. What contradictions exist in reported biological activities of pyrrolopyrazole analogs?

Discrepancies arise due to:

  • Substituent Effects : Methyl vs. benzyl groups at the 5-position alter kinase inhibition profiles .
  • Solubility Variability : Bulky flanking groups (e.g., 3,6-diphenyl substitutions) reduce aqueous solubility, impacting in vitro assays .
  • Crystal Polymorphism : Different hydrogen-bonding networks in crystal structures may affect bioavailability .

Q. How are computational models used to predict the compound’s mechanism of action?

  • Molecular Docking : Simulations with kinase domains (e.g., Aurora-A) identify binding interactions at ATP-binding pockets .
  • QSAR Studies : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., trifluoromethyl groups) with antidiabetic potency .
  • DFT Calculations : Predict thermodynamic stability of intermediates during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.